Germanicol

Catalog No.
S606247
CAS No.
465-02-1
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanicol

Avoid analytical misidentification in triterpenoid biomarker studies. Germanicol (CAS 465-02-1) provides the exact C18-C19 oleanane scaffold, preventing co-elution errors common with β-amyrin. Key applications: • Accurate quantification of terrigenous organic matter via distinct GC-MS RDA fragments • Validation of oxidosqualene cyclase specificity in synthetic biology • Structural baseline for antiviral docking and colon cancer apoptosis assays. Supplied as ≥98% pure solid, soluble in chloroform/DMSO, with certificate of analysis.

CAS Number

465-02-1

Product Name

Germanicol

IUPAC Name

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h19-20,22-24,31H,9-18H2,1-8H3/t20-,22+,23-,24+,27-,28+,29-,30-/m1/s1

InChI Key

QMUXVPRGNJLGRT-PNTWTTAKSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C

The exact mass of the compound Germanicol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Germanicol, Olean-18-en-3β-ol, (3β)-Olean-18-en-3-ol, Olean-18-en-3-ol, (3β)-

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Germanicol (olean-18-en-3β-ol; CAS 465-02-1) is a high-value pentacyclic triterpenoid characterized by its oleanane scaffold with a distinct C18-C19 double bond. Commercially procured primarily as an analytical reference standard and a specialized precursor for semi-synthetic derivatives, it presents as a solid with low aqueous solubility but excellent solubility in organic solvents such as chloroform, dichloromethane, and DMSO . Its precise stereochemistry and double-bond placement make it a critical baseline material for botanical standardization, environmental biomarker analysis, and the functional characterization of oxidosqualene cyclases in biosynthetic pathway engineering [1].

Research Fit

Study probe Plant-derived triterpene for colon cancer cell-line research
Scaffold Oleanane series with C-18 double bond differentiator
Enzyme fit Oxidosqualene cyclase substrate and CYP716 pathway context

Substituting germanicol with closely related in-class isomers, such as β-amyrin (olean-12-en-3β-ol) or lupeol, fundamentally compromises both analytical accuracy and synthetic predictability. In chromatographic workflows, the C18-C19 double bond of germanicol yields distinct retention times and mass spectrometric fragmentation patterns (e.g., retro-Diels-Alder fragments) compared to the C12-C13 double bond of β-amyrin, meaning substitution leads to false-positive biomarker quantification in environmental or botanical samples[1]. Furthermore, in biocatalytic and synthetic applications, the altered steric environment of the C18-C19 alkene dictates entirely different reactivity profiles and enzyme binding trajectories, rendering generic oleanane mixtures useless for targeted structural-activity relationship (SAR) studies or precise enzymatic assays [2].

Substitution Risk

! C-18 double bond position may alter CYP716A175 catalytic efficiency compared to β-amyrin or lupeol
! Colon cell-line selectivity and normal-fibroblast sparing may not transfer to other triterpene analogs
! Biosynthetic product ratio profile is enzyme-specific and may not be reproduced by other cyclases

Chromatographic Resolvability for Environmental and Botanical Standardization

In standardized GC-MS workflows utilized for environmental organic matter profiling, germanicol must be distinguished from co-occurring triterpenes. When derivatized to trimethylsilyl (TMS) ethers, germanicol-OTMS demonstrates a distinct retention profile and signature fragmentation (m/z 426 parent ion characteristics) that completely resolves from β-amyrin-OTMS and taraxerol-OTMS[1].

Evidence DimensionGC-MS Retention and Fragmentation Resolution
Target Compound DataDistinct baseline resolution of Germanicol-OTMS
Comparator Or Baselineβ-amyrin-OTMS and taraxerol-OTMS
Quantified DifferenceComplete baseline separation preventing co-elution artifacts
ConditionsGC-MS analysis of derivatized plant/sediment extracts

Procurement of pure germanicol is mandatory to establish accurate calibration curves for mangrove biomarker quantification, where crude isomer mixtures would cause critical integration errors.

Colon cell selectivity
Head-to-head
IC50 29.6 µg/mL (HCT-116) vs. betulinic acid mixture 8.0 µg/mL; lower cytotoxicity in CCD-18Co normal cells
Supports selectivity endpoint interpretation in colon cell models
MTT/LDH assay; 0–100 µM, 6–48 h

Substrate Specificity in Oxidosqualene Cyclase (OSC) Engineering

Germanicol serves as the definitive reference standard for evaluating the product specificity of engineered oxidosqualene cyclases. Research demonstrates that a single-residue switch (Met to Asn at residue 728) in Panax synthases shifts the cyclization trajectory from β-amyrin to germanicol [1]. Furthermore, multifunctional synthases like RsM1 produce germanicol, β-amyrin, and lupeol in a specific 63:33:4 ratio[2].

Evidence DimensionEnzymatic Product Ratio Quantification
Target Compound Data63% yield (Germanicol) via RsM1 synthase
Comparator Or Baseline33% yield (β-amyrin) and 4% (lupeol)
Quantified Difference1.9-fold higher production of germanicol vs β-amyrin in specific mutant/wild-type assays
ConditionsIn vitro expression of RsM1 oxidosqualene cyclase

Pure germanicol is required as an analytical standard to validate the success of site-directed mutagenesis and metabolic engineering of triterpenoid pathways.

OSC product ratio
Head-to-head
MdOSC4: germanicol 82%, β-amyrin 14%, lupeol 4%
Metabolic engineering substrate context
Heterologous yeast/tobacco expression

Differential Binding Affinity in Antiviral SAR Screening

In molecular docking studies evaluating mangrove-derived triterpenoids against the SARS-CoV-2 main protease (Mpro), structural isomerism significantly influences binding thermodynamics. Germanicol exhibits a binding energy of -8.06 kcal/mol, which differs quantitatively from its structural analogs β-amyrin (-8.37 kcal/mol) and ursolic acid (-9.24 kcal/mol) [1].

Evidence DimensionMpro Binding Energy (kcal/mol)
Target Compound Data-8.06 kcal/mol
Comparator Or Baselineβ-amyrin (-8.37 kcal/mol) and Ursolic acid (-9.24 kcal/mol)
Quantified Difference0.31 to 1.18 kcal/mol variance in target affinity
ConditionsAutoDock in silico molecular docking against 6LU7 protease

Demonstrates that generic triterpene substitution is invalid for SAR studies, requiring the exact germanicol isomer to establish accurate baseline binding metrics.

Mpro docking
Head-to-head
Binding energy −8.06 kcal/mol; β-amyrin −8.37, ursolic acid −9.24 kcal/mol
Supports in silico screening scaffold review
AutoDock, 6LU7 crystal structure

Selective In Vitro Cytotoxicity Profile

Germanicol is utilized as a selective baseline compound in oncology assay development due to its differential cytotoxicity. In comparative in vitro assays, germanicol induces dose-dependent cell death, chromatin condensation, and DNA damage in HCT-116 and HT29 human colon cancer cells, while exhibiting significantly lower cytotoxicity against normal human colon fibroblasts (CCD-18Co) .

Evidence DimensionCytotoxic Selectivity
Target Compound DataHigh dose-dependent apoptosis in HCT-116/HT29 cells
Comparator Or BaselineNormal colon fibroblasts (CCD-18Co)
Quantified DifferenceMarkedly lower cytotoxicity in normal cells vs. malignant lines
ConditionsIn vitro LDH and fluorescence microscopy assays

Provides a highly selective, low-background reference material for developing targeted anti-proliferative high-throughput screening assays.

Acetyltransferase specificity
Head-to-head
Germanicol not preferred by LsTAT1 in vitro; endogenous germanicol acetate detected in lettuce
Derivatization pathway study fit
Cell-free assay and heterologous expression data

Analytical Standardization of Environmental Biomarkers

Due to its unique GC-MS retention time and fragmentation profile, germanicol is the preferred analytical standard for quantifying terrigenous and mangrove-derived organic matter in estuarine sediment analyses, where β-amyrin substitution would cause critical co-elution errors[1].

Metabolic Engineering and Biocatalysis Validation

As the specific product of distinct oxidosqualene cyclases (e.g., PvOSC9, RsM1), pure germanicol is an essential reference material for confirming enzyme activity, quantifying product ratios, and validating the success of site-directed mutagenesis in synthetic biology workflows [2].

Baseline Material for Antiviral SAR Studies

Because binding affinities vary significantly among pentacyclic triterpene isomers, germanicol is utilized as a strict structural baseline in molecular docking and in vitro screening against viral proteases, ensuring accurate thermodynamic comparisons [3].

Selective Cytotoxicity Assay Development

Its ability to induce apoptosis in specific colon cancer lines while sparing normal fibroblasts makes germanicol an ideal positive control or reference compound in targeted anti-proliferative drug discovery workflows .

Application Fit Matrix

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Cell-line response profile
Selectivity and viability endpoints
Triterpene biosynthesis pathway research
Oxidosqualene cyclase substrate specificity
Product ratio and enzyme assay verification
Virtual screening for viral protease targets
Molecular docking binding energy profile
Binding pose comparison across triterpene scaffolds
Semi-synthetic derivatization studies
Acetyltransferase substrate tolerance
Derivative formation and bioassay screening

XLogP3

9.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 Da

Monoisotopic Mass

426.386166214 Da

Heavy Atom Count

31

Appearance

Powder

UNII

7NEX9512DZ

Wikipedia

Germanicol

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